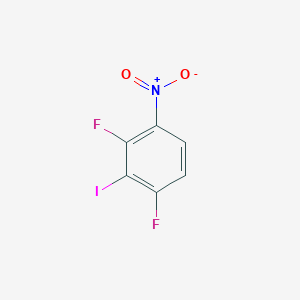
1,3-Difluoro-2-iodo-4-nitrobenzene
Cat. No. B1427035
Key on ui cas rn:
1145881-54-4
M. Wt: 284.99 g/mol
InChI Key: ZYLPUHQHTBTCBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09334292B2
Procedure details


A dry, argon-filled Schlenk tube with a magnetic stirrer bar and septum is initially charged with 2,4-difluoro-1-nitrobenzene (159 mg, 1 mmol) in anhydrous THF (2 ml). After adding (TMP)2Zn.MgCl2 (3.00 ml, 1.2 mmol) at 25° C., the mixture is stirred for 30 min, then a solution of iodine (381 mg, 1.5 mmol) in anhydrous THF (2 ml) is added dropwise and the mixture is stirred at 25° C. overnight. For workup, the mixture is diluted with aqueous sat. NH4Cl solution (30 ml) and aqueous sat. Na2S2O3 solution (30 ml) and extracted with ethyl acetate (3×30 ml). After the combined organic phases have been dried over Na2SO4, the solvent has been distilled off and purification has been effected by column chromatography on silica gel (heptane:ethyl acetate), the desired compound (210 mg, 74% of theory) was obtained as a colourless crystalline product.






Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[Mg+2].[Cl-].[Cl-].[I:15]I>C1COCC1.[NH4+].[Cl-].[O-]S([O-])(=S)=O.[Na+].[Na+]>[F:8][C:6]1[CH:5]=[CH:4][C:3]([N+:9]([O-:11])=[O:10])=[C:2]([F:1])[C:7]=1[I:15] |f:1.2.3,6.7,8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
159 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=CC(=C1)F)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Mg+2].[Cl-].[Cl-]
|
Step Three
Step Four
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
[NH4+].[Cl-]
|
|
Name
|
Na2S2O3
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
[O-]S(=O)(=S)[O-].[Na+].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred at 25° C. overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A dry, argon-filled Schlenk tube with a magnetic stirrer bar
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After adding (TMP)2Zn
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (3×30 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After the combined organic phases have been dried over Na2SO4
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent has been distilled off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purification
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C(=C(C=C1)[N+](=O)[O-])F)I
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 210 mg | |
| YIELD: PERCENTYIELD | 74% | |
| YIELD: CALCULATEDPERCENTYIELD | 73.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

